
Achromobactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Achromobactin is a natural product found in Dickeya chrysanthemi with data available.
Applications De Recherche Scientifique
Role in Bacterial Virulence and Plant Infection
Achromobactin, a siderophore, plays a crucial role in the virulence of Erwinia chrysanthemi, a phytopathogenic bacterium. It allows the bacterium to acquire iron from plant tissues, aiding in its pathogenicity. This siderophore is synthesized under iron-limited conditions and contributes significantly to bacterial growth and infection in plants (Franza, Mahé, & Expert, 2004).
Insight into Siderophore Biosynthesis
Studies on AcsD, an enzyme involved in this compound biosynthesis, have provided valuable insights into siderophore biosynthesis. This understanding is not only crucial for potential therapeutic interventions but also highlights novel enzyme chemistries. AcsD catalyzes the enantioselective citrate desymmetrization, a key step in this compound biosynthesis (Schmelz et al., 2009).
Role in Iron Acquisition in Pseudomonas syringae
In Pseudomonas syringae pv. syringae, this compound is essential for iron acquisition under iron-limiting conditions. Genetic and biochemical studies have confirmed its production and provided insights into its biosynthetic pathway. This research has implications for understanding the role of siderophores in bacterial survival and virulence (Berti & Thomas, 2009).
Regulation of this compound Biosynthesis
This compound biosynthesis in Pseudomonas syringae pv. syringae is regulated by an extracytoplasmic function (ECF) sigma factor, AcsS. This regulatory mechanism has broader implications for understanding how bacterial cells adapt to varying iron availability, especially in plant-associated lifestyles (Greenwald et al., 2012).
Implications for Antibacterial Therapy
The synthesis of siderophores like this compound is a potential target for developing new antibacterial agents. Understanding the synthetic pathways and the role of specific enzymes in siderophore biosynthesis can inform the development of therapies targeting bacterial iron acquisition systems, crucial for their survival and pathogenicity (Gulick, 2009).
Propriétés
Formule moléculaire |
C22H29N3O16 |
|---|---|
Poids moléculaire |
591.5 g/mol |
Nom IUPAC |
1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1 |
Clé InChI |
JIVPNYWQBCSFIL-LUEMEQDGSA-N |
SMILES isomérique |
C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
Synonymes |
achromobactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


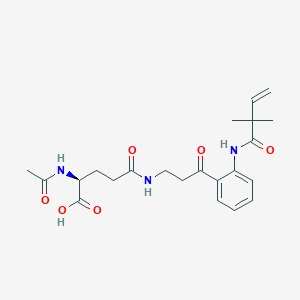
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
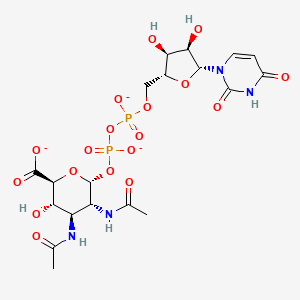
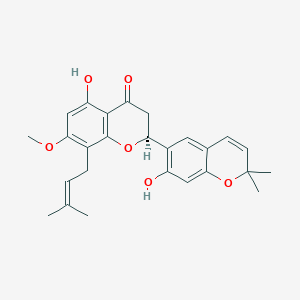
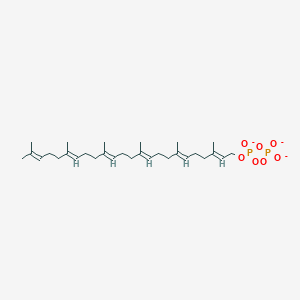

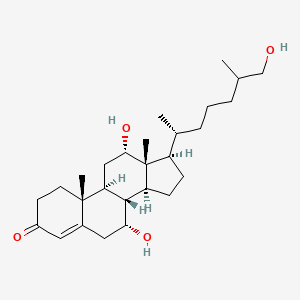
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264183.png)

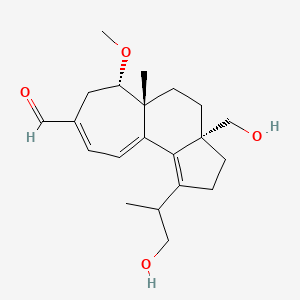

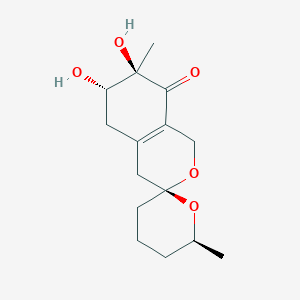

![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
